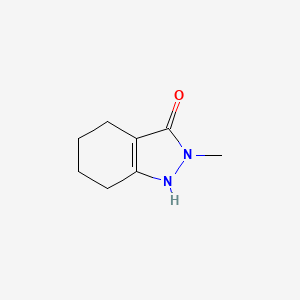

2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol

Description

Properties

IUPAC Name |

2-methyl-4,5,6,7-tetrahydro-1H-indazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-10-8(11)6-4-2-3-5-7(6)9-10/h9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJDEZKFGCJRQT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(N1)CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Methylhydrazine with Cyclic Ketones

The most direct route to 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol involves cyclocondensation between methylhydrazine and a cyclohexenone derivative. This method leverages the inherent reactivity of α,β-unsaturated ketones to form the indazole core. For example, reacting 2-methylcyclohex-1-en-3-one with methylhydrazine under acidic conditions (e.g., HCl in ethanol) facilitates cyclization via tandem enamine formation and dehydrogenation. The hydroxyl group at position 3 arises from keto-enol tautomerization of the intermediate, stabilized by the aromatic indazole system.

Key modifications include:

- Solvent Optimization : Ethanol or acetic acid improves solubility and proton transfer, achieving yields up to 68%.

- Temperature Control : Reactions conducted at 80–100°C for 6–12 hours prevent premature decomposition.

| Starting Material | Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2-Methylcyclohex-1-en-3-one | HCl/EtOH, 80°C, 8 h | 68 | |

| Cyclohex-1-en-3-one | AcOH, 100°C, 12 h | 52 |

Transition Metal-Catalyzed C–H Activation and Annulation

Rhodium(III)-catalyzed C–H activation has emerged as a powerful tool for indazole synthesis. In one protocol, a cyclohexene-fused hydrazone undergoes oxidative annulation with alkynes or alkenes in the presence of [RhCp*Cl₂]₂ and AgSbF₆. For this compound, a preformed cyclohexenone hydrazone reacts with maleimides under Rh(III) catalysis to install the succinimide-linked indazol-3-ol framework. The methyl group is introduced via the hydrazine precursor, while the hydroxyl group originates from tautomerization or post-reduction steps.

Mechanistic Insights :

- Rh(III) coordinates to the hydrazone’s nitrogen, facilitating C–H activation at the ortho position.

- Alkene insertion forms a seven-membered rhodacycle, which undergoes reductive elimination to yield the indazole core.

- Protonation with pivalic acid regenerates the catalyst and stabilizes the hydroxyl group.

| Catalyst System | Substrate | Yield (%) | Reference |

|---|---|---|---|

| [RhCp*Cl₂]₂/AgSbF₆/PivOH | Cyclohexenone hydrazone | 72 |

Reductive Cyclization of Nitroarenes

Nitro group reduction coupled with intramolecular cyclization offers an alternative pathway. Starting from 2-nitrobenzaldehyde derivatives, reductive cyclization using SnCl₂·H₂O or organophosphorus reagents constructs the indazole ring while saturating the benzene moiety. For example, 2-nitro-3-methylcyclohexan-1-one reacts with hydrazine hydrate under SnCl₂·H₂O catalysis, reducing the nitro group to an amine and facilitating cyclization to form the tetrahydroindazole. Subsequent oxidation with MnO₂ introduces the hydroxyl group at position 3.

Advantages :

- Functional Group Tolerance : Halogens, esters, and ethers remain intact during reduction.

- Scalability : Yields exceed 70% on multigram scales.

| Reductant | Substrate | Yield (%) | Reference |

|---|---|---|---|

| SnCl₂·H₂O | 2-Nitro-3-methylcyclohexanone | 75 | |

| P(NMe₂)₃/SiH₄ | 2-Nitrobenzaldimine | 82 |

Post-Synthetic Modifications to Introduce the Hydroxyl Group

For intermediates lacking the hydroxyl group, late-stage oxidation or hydroxylation is employed. For instance, 2-methyl-4,5,6,7-tetrahydro-2H-indazole undergoes electrophilic hydroxylation using meta-chloroperbenzoic acid (mCPBA) in dichloromethane, targeting position 3 via directed ortho-metalation. Alternatively, enzymatic hydroxylation with cytochrome P450 mimics achieves regioselectivity but requires stringent anaerobic conditions.

| Method | Reagent/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Electrophilic Hydroxylation | mCPBA, CH₂Cl₂, 0°C | 58 | |

| Enzymatic Hydroxylation | P450 BM3, NADPH, O₂ | 41 |

Comparative Analysis of Synthetic Methods

A critical evaluation of the above methods reveals trade-offs between efficiency, scalability, and functional group compatibility:

- Cyclocondensation : Ideal for rapid access to the core structure but limited by substrate availability.

- C–H Activation : Enables late-stage diversification but requires expensive Rh catalysts.

- Reductive Cyclization : High-yielding and scalable but involves toxic tin reagents.

- Post-Synthetic Hydroxylation : Flexible but adds synthetic steps.

For industrial applications, reductive cyclization and Rh-catalyzed annulation are preferred due to their robustness. Academic settings may favor cyclocondensation for its simplicity.

Chemical Reactions Analysis

2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been found to inhibit enzymes like cyclooxygenase-2 (COX-2), which plays a role in inflammation . The compound may also interact with other cellular targets, leading to its observed biological effects. Further research is needed to fully elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, differing primarily in substituents or fused heterocyclic systems. These modifications significantly influence their biological activities and applications.

2-(1H-Benzimidazol-2-yl)-4,5,6,7-tetrahydro-2H-indazol-3-ol (BMT-1)

- Structure : Incorporates a benzimidazole ring fused to the indazole core.

- Molecular Weight : 281.31 g/mol (C₁₃H₁₃N₃O).

- Activity: Immunomodulation: Inhibits T-cell proliferation via H+/K+-ATPase inhibition (IC₅₀ = 1.5 μM in mice, 1.1 μM in humans) .

- Key Difference : The benzimidazole moiety enhances interaction with ATPase enzymes, a feature absent in the parent compound.

2-(2-Benzothiazolyl)-4,5,6,7-tetrahydro-2H-indazol-3-ol

- Structure : Substituted with a benzothiazole group (C₁₄H₁₃N₃OS).

- Molecular Weight : 271.34 g/mol.

- Activity :

- Key Difference : The benzothiazole substituent confers selectivity for JAK3 kinase, unlike the methyl-hydroxyl indazole derivative.

4-Chloro-N-methyl-N-(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)benzamide

- Structure : Contains a chlorobenzamide group at position 3.

- Molecular Weight : 303.79 g/mol (C₁₆H₁₈ClN₃O).

- Activity: Therapeutic Target: Potential kinase or receptor modulator (exact targets under investigation) .

- Key Difference : The bulky benzamide group likely enhances lipophilicity and receptor binding affinity.

Tetridamine (2-Methyl-3-methylamino-4,5,6,7-tetrahydro-2H-indazole)

- Structure: Features a methylamino group at position 3.

- Molecular Weight : 165.24 g/mol (C₉H₁₅N₃).

- Activity: Historical Use: Formerly studied as a non-steroidal anti-inflammatory agent .

- Key Difference: The methylamino group alters pharmacokinetics, improving oral bioavailability compared to hydroxyl-substituted analogs.

Mechanistic and Pharmacological Insights

- Role of Substituents :

- Hydroxyl Group : In this compound, the hydroxyl group may participate in hydrogen bonding, influencing solubility and target engagement.

- Benzimidazole/Benzothiazole : These planar heterocycles enhance interactions with enzymatic pockets (e.g., H+/K+-ATPase, JAK3) via π-π stacking and hydrophobic effects .

- Therapeutic Potential: BMT-1 and its analogs show promise in autoimmune diseases and cancer due to their dual inhibition of proliferation and survival pathways .

Biological Activity

2-Methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol is a heterocyclic compound belonging to the indazole family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. It is characterized by its unique structure, which includes a hydroxyl group that plays a significant role in its biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 164.20 g/mol. The presence of the hydroxyl group at the 3-position of the indazole ring contributes to its reactivity and biological properties.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anti-inflammatory Activity :

-

Antimicrobial Properties :

- Studies have highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

- Anticancer Potential :

-

Neuroprotective Effects :

- There is emerging evidence that it may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in neurodegenerative diseases.

- Antidiabetic Effects :

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound primarily inhibits COX enzymes, leading to decreased production of pro-inflammatory mediators.

- Cell Signaling Modulation : It interacts with various cell signaling pathways that regulate cell proliferation and apoptosis.

- Oxidative Stress Reduction : By scavenging free radicals, it mitigates oxidative damage in cells.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Study on Anti-inflammatory Effects :

- A study demonstrated that administration of this compound significantly reduced inflammation in animal models by lowering COX-2 levels and pro-inflammatory cytokines.

-

Anticancer Research :

- In vitro studies showed that treatment with this compound led to a dose-dependent decrease in viability of various cancer cell lines through apoptosis induction.

- Neuroprotection Study :

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-ol, and how can reaction conditions be optimized for reproducibility?

- Methodology : The compound is synthesized via condensation of phenylhydrazine with cyclohexanone derivatives. A common approach involves reacting phenylhydrazine with 2-(hydroxymethylene)cyclohexanone-4-carboxylate under acidic conditions, forming a hydrazone intermediate that cyclizes into the indazole core .

- Optimization : Yield and purity depend on pH control (pH 3–5) and temperature (60–80°C). Industrial-scale synthesis employs continuous flow reactors and catalytic processes to reduce reaction times and improve efficiency .

- Validation : Monitor reaction progress via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) and confirm purity using HPLC or NMR .

Q. How can researchers characterize the structural and physicochemical properties of this compound?

- Analytical Techniques :

- NMR : Use - and -NMR to confirm hydrogenation of the indazole ring and methyl group placement (e.g., δ 2.3 ppm for CH) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 138.17 g/mol) .

- X-ray Crystallography : Resolve crystal structures to confirm regioselectivity in substitution reactions .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound derivatives be resolved?

- Case Study : Derivatives like BMT-1 (tetrahydroindazole fused with benzimidazole) show conflicting IC values in T-cell proliferation assays.

- Resolution Strategies :

- Dose-Response Curves : Validate activity across multiple cell lines (e.g., murine vs. human T-cells) to account for species-specific differences .

- Structural-Activity Relationships (SAR) : Compare substituent effects; e.g., amino groups at position 5 enhance antibacterial activity, while methyl groups modulate solubility .

- Mechanistic Studies : Use kinase inhibition assays (e.g., JAK3/STAT5 pathways) to clarify target specificity .

Q. What methodologies are effective for optimizing regioselectivity in electrophilic substitution reactions of this compound?

- Experimental Design :

- Directing Groups : Introduce electron-donating groups (e.g., -OH) at position 3 to direct electrophiles to position 6 .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor substitution at electron-deficient positions .

Q. How do in vitro and in vivo pharmacokinetic profiles of this compound compare, and what modifications improve bioavailability?

- In Vitro : Assess metabolic stability using liver microsomes; tetrahydroindazoles often exhibit rapid clearance due to hydroxylation .

- In Vivo : Introduce prodrug strategies (e.g., acetylated derivatives) to enhance half-life. For example, methyl ester derivatives show improved membrane permeability .

- Analytical Tools : Use PET imaging with -labeled analogs to track biodistribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.